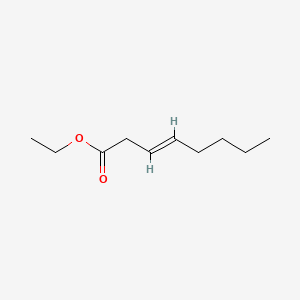
2-(4-Clorofenil)sulfonil-3-hidrazinilprop-2-enenitrilo
Descripción general
Descripción
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is an organic compound with the molecular formula C9H8ClN3O2S and a molecular weight of 257.7 g/mol. This compound contains several functional groups, including a sulfonyl group, a hydrazinyl group, and a nitrile group.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its unique chemical properties.
Industry: It is used in material synthesis and other industrial applications.
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form the intermediate 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the compound can react with nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Condensation Reactions: The hydrazinyl group can participate in condensation reactions with aldehydes or ketones.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The exact mechanism of action for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets. The sulfonyl and hydrazinyl groups may facilitate hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile include other sulfonyl hydrazides and nitriles. These compounds share functional groups but differ in their specific structures and properties. The presence of the chlorophenyl group in 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile makes it unique, potentially enhancing its reactivity and interactions with other molecules.
Conclusion
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups enable diverse chemical reactions and applications, making it a valuable tool for researchers.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKRCZOFCUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNN)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408050 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-62-1 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)








![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)


